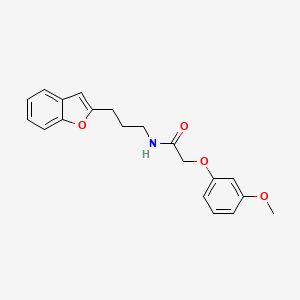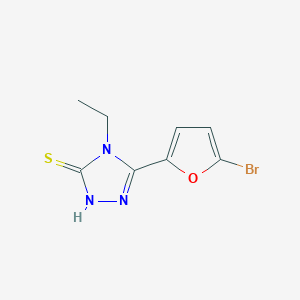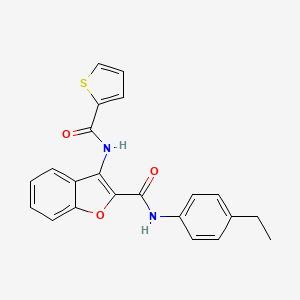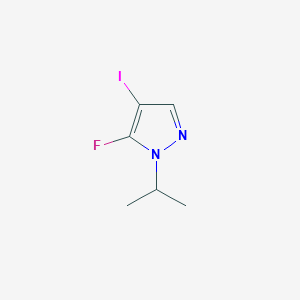
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that plays a role in pain modulation, stress responses, and addiction.
Applications De Recherche Scientifique
Synthesis and Evaluation in Pharmacological Studies
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide, due to its structural complexity, serves as a significant compound in pharmacological research. For example, the design, synthesis, and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agents highlight its utility in developing treatments for neurological disorders. A series of derivatives demonstrated anticonvulsant activity in preclinical models, suggesting its role in seizure prevention at low doses relative to phenytoin, indicating its potential therapeutic benefits (Shakya et al., 2016).
Functional Groups and Chemical Reactions
The acetamide moiety, present in many natural and pharmaceutical products, has been the subject of various synthetic studies. Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts has provided versatile reagents for N-alkylacetamide and benzyl carbamates, facilitating the synthesis of compounds including those related to this compound. These compounds have been applied in the synthesis of natural and pharmaceutical products, demonstrating the broad utility of the acetamide functional group in medicinal chemistry (Sakai et al., 2022).
Antimicrobial and Antioxidant Applications
Functionalized benzofuran compounds, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant activity against various microbial strains and exhibited antioxidant properties, suggesting their potential for development into therapeutic agents addressing microbial infections and oxidative stress (Rangaswamy et al., 2017).
Molecular Imaging and Diagnostic Applications
The development of imaging agents targeting specific receptors in the brain has included compounds structurally related to this compound. For instance, radiolabeled ligands for peripheral benzodiazepine receptors (PBR) have been synthesized for potential use in imaging brain pathologies. Such compounds contribute to the understanding of neurological diseases and facilitate the development of targeted therapies (Zhang et al., 2003).
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-16-7-4-8-17(13-16)24-14-20(22)21-11-5-9-18-12-15-6-2-3-10-19(15)25-18/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVWQONUAMXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)
![N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2458242.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2458245.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)

![4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458255.png)


![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)